molecular formula C12H9ClN2 B1347669 2-Chloro-5,8-dimethylquinoline-3-carbonitrile CAS No. 351363-12-7

2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Cat. No.: B1347669
CAS No.: 351363-12-7
M. Wt: 216.66 g/mol
InChI Key: SXMZARFPNUVUNV-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a halogenated heterocyclic compound with the molecular formula C12H9ClN2 It is a derivative of quinoline, a nitrogen-containing aromatic compound, and is characterized by the presence of chlorine and nitrile functional groups at specific positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile typically involves the chlorination of 5,8-dimethylquinoline followed by the introduction of a nitrile group. One common method involves the reaction of 5,8-dimethylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. This is followed by the reaction with a suitable nitrile source, such as sodium cyanide (NaCN), under appropriate conditions to form the nitrile group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,8-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-Chloro-8-ethylquinoline-3-carbonitrile: Similar structure with an ethyl group at the 8-position instead of a methyl group.

    2,6-Dichloro-8-methylquinoline-3-carbonitrile: Contains an additional chlorine atom at the 6-position.

Uniqueness

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of chlorine and nitrile groups on the quinoline ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZARFPNUVUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357716
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351363-12-7
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351363-12-7
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